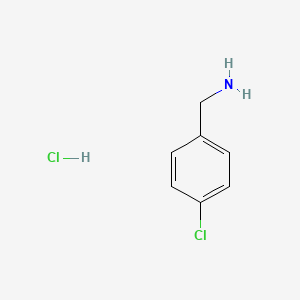

4-Chlorobenzylamine hydrochloride

Description

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds extensively studied for their diverse chemical reactivity and biological activities. The presence of a halogen atom, such as chlorine, on the aromatic ring significantly influences the electron density distribution, acidity, and lipophilicity of the molecule. This, in turn, affects its interaction with biological targets and its utility in synthetic chemistry. 4-Chlorobenzylamine (B54526) hydrochloride serves as a prime example within this class, where the chlorine atom at the para position provides a specific electronic and steric profile that has been exploited in the design of new molecules with tailored properties. Research in this area often focuses on understanding how the halogen substituent modulates the chemical and biological characteristics of the parent amine.

Overview of Primary Research Domains and Their Intersections

The primary research domains involving 4-chlorobenzylamine hydrochloride are predominantly centered around organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is widely used as a precursor for the construction of more complex molecules. Its amine functionality allows for a variety of chemical transformations, including amide bond formation, Schiff base condensation, and N-alkylation reactions.

In medicinal chemistry, derivatives of 4-chlorobenzylamine have been investigated for their potential as therapeutic agents. The 4-chlorobenzyl moiety is a common structural motif in a range of biologically active compounds. The intersection of organic synthesis and medicinal chemistry is evident in the development of synthetic routes to create libraries of 4-chlorobenzylamine derivatives for biological screening.

Materials science represents another significant research area. The properties of this compound and its derivatives make them suitable for applications such as the development of corrosion inhibitors and as monomers for the synthesis of specialty polymers. For instance, studies have demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments.

Historical Development of this compound in Chemical Synthesis and Biological Studies

The journey of this compound in scientific research is linked to the broader exploration of benzylamines and their halogenated analogs. Early research likely focused on the fundamental synthesis and characterization of this compound. Over time, with the advancement of synthetic methodologies, its role as a versatile intermediate became more prominent. Synthetic chemists began to utilize its reactivity to access a wide array of chemical structures.

In the realm of biological studies, the interest in this compound and its derivatives grew with the understanding of structure-activity relationships. Researchers started to incorporate the 4-chlorobenzyl group into molecules to modulate their biological effects, leading to the investigation of its derivatives for various therapeutic applications. While specific historical milestones for the hydrochloride salt are not extensively documented in readily available literature, its development is intrinsically tied to the expanding utility of its parent compound, 4-chlorobenzylamine, in both chemical and biological sciences.

Physicochemical Properties of this compound

The hydrochloride salt of 4-chlorobenzylamine exhibits distinct physicochemical properties that are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Cl₂N | nih.gov |

| Molecular Weight | 178.06 g/mol | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing Processes

The primary method for synthesizing 4-chlorobenzylamine involves the amination of 4-chlorobenzyl chloride. chemicalbook.com A common laboratory and industrial-scale synthesis involves reacting 4-chlorobenzyl chloride with ammonia (B1221849). chemicalbook.com The resulting 4-chlorobenzylamine can then be treated with hydrochloric acid to form the hydrochloride salt.

A detailed synthetic procedure can be described as follows:

Ammonolysis of 4-Chlorobenzyl Chloride : 4-Chlorobenzyl chloride is treated with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atom of the benzyl (B1604629) chloride with an amino group. The reaction is typically carried out in a suitable solvent. chemicalbook.com

Formation of the Hydrochloride Salt : The resulting 4-chlorobenzylamine is then dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Alternative synthetic routes may involve the reduction of 4-chlorobenzonitrile (B146240) or the reductive amination of 4-chlorobenzaldehyde (B46862).

Applications in Scientific Research

The utility of this compound in scientific research is extensive, primarily driven by its role as a versatile chemical intermediate.

Role as a Building Block in Organic Synthesis

This compound is a fundamental building block for the synthesis of a wide range of organic compounds. Its primary amine group readily participates in various chemical reactions, making it a valuable starting material. For example, it can be acylated to form amides, reacted with aldehydes and ketones to form Schiff bases (which can be subsequently reduced to secondary amines), and can undergo N-alkylation to introduce various substituents on the nitrogen atom. The presence of the chlorine atom on the phenyl ring also allows for further functionalization through cross-coupling reactions, although this is less common than reactions involving the amine group.

Applications in Medicinal Chemistry

The 4-chlorobenzyl moiety is a key pharmacophore in several classes of therapeutic agents. Consequently, this compound is an important intermediate in the synthesis of various pharmaceuticals. Derivatives have been explored for their potential as antidepressants and antipsychotics. For instance, modifications of the 4-chlorobenzylamine structure have been studied for their ability to inhibit monoamine oxidase, an enzyme involved in mood regulation.

Use in Materials Science

In the field of materials science, 4-chlorobenzylamine and its derivatives have shown promise in several applications. One notable area is in the development of corrosion inhibitors. Studies have demonstrated that these compounds can effectively protect metals, such as mild steel, from corrosion in acidic media. Additionally, the bifunctional nature of 4-chlorobenzylamine (an amine group and a reactive aromatic ring) makes it a potential monomer for the synthesis of polyamides and other polymers with specific properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-chlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNAUVKZACBZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332516 | |

| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-43-5 | |

| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 4 Chlorobenzylamine

Established Synthetic Pathways to 4-Chlorobenzylamine (B54526)

The traditional methods for synthesizing 4-chlorobenzylamine are well-documented and widely practiced in both laboratory and industrial settings. These pathways offer reliable and straightforward access to the target compound from readily available starting materials.

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of 4-chlorobenzylamine synthesis, this involves the reaction of 4-chlorobenzaldehyde (B46862) with an ammonia (B1221849) source, followed by the reduction of the in situ formed imine.

The reaction is typically carried out in a one-pot procedure where the aldehyde, ammonia, and a reducing agent are combined. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst) organic-chemistry.org. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes taylorandfrancis.comacs.org.

Recent research has explored the use of more sustainable and efficient catalytic systems for this reaction. For example, an iron-catalyzed reductive amination of various aldehydes, including halogenated benzaldehydes, with aqueous ammonia and molecular hydrogen has been reported. This method demonstrates good functional group tolerance and provides the corresponding primary amines in good yields nih.gov. While a specific yield for 4-chlorobenzylamine was not detailed, the successful amination of other halogenated aldehydes under these conditions suggests its applicability. A study on cobalt-containing composites showed the catalytic amination of p-chlorobenzaldehyde with n-butylamine, resulting in N-butyl-p-chlorobenzylamine in yields of 60-89%, highlighting the potential of such catalysts in C-N bond formation researchgate.net.

Table 1: Reductive Amination of Halogenated Aldehydes

Reduction of Nitrile Precursors

The reduction of 4-chlorobenzonitrile (B146240) is another common and efficient route to 4-chlorobenzylamine. This method involves the catalytic hydrogenation of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).

A variety of reducing agents and catalyst systems have been employed for this transformation. A general procedure involves the use of a Ruthenium(II) complex in the presence of 2-butanol and potassium tert-butoxide at 120°C, affording 4-chlorobenzylamine in good yield after purification chemicalbook.com.

Heterogeneous catalysts are also widely used. For example, the hydrogenation of 4-chlorobenzonitrile has been evaluated with silica-supported Fe/Fe-O nanoparticles. Under optimized conditions (50 bar H₂, 5–7 bar NH₃, 120 °C), these catalysts have shown varying degrees of success in converting the nitrile to the desired amine, with yields being influenced by the specific catalyst formulation and the presence of additives like Al(i-OPr)₃ researchgate.net.

Table 2: Catalytic Hydrogenation of 4-Chlorobenzonitrile

Ammoniation Procedures

The direct reaction of 4-chlorobenzyl chloride with ammonia, known as ammonolysis, is a straightforward method for the synthesis of 4-chlorobenzylamine. This nucleophilic substitution reaction involves the displacement of the chloride ion by the amino group.

A typical procedure involves treating 4-chlorobenzyl chloride with an excess of liquid ammonia in an autoclave. The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur if the initially formed primary amine acts as a nucleophile and reacts with the starting halide. In one documented procedure, the reaction of 4-chlorobenzyl chloride with liquid ammonia in the presence of potassium phosphate (B84403) in methyl tert-butyl ether at room temperature for 30 minutes resulted in an 85% yield of 4-chlorobenzylamine with a purity of 99.0% as determined by gas chromatography chemicalbook.com.

Advanced Catalytic Approaches in 4-Chlorobenzylamine Synthesis

To improve the efficiency, selectivity, and sustainability of 4-chlorobenzylamine synthesis, advanced catalytic approaches are continuously being developed. These methods often employ sophisticated catalyst designs to achieve high performance under milder reaction conditions.

Heterogeneous Catalysis for Nitrile Hydrogenation

Heterogeneous catalysis plays a pivotal role in the industrial production of amines from nitriles due to the ease of catalyst separation and recycling. For the hydrogenation of 4-chlorobenzonitrile, various solid-supported metal catalysts have been investigated.

Besides Raney Nickel, other heterogeneous catalysts have been explored. As mentioned earlier, iron-based catalysts supported on silica have been evaluated for the hydrogenation of 4-chlorobenzonitrile researchgate.net. Rhodium supported on mesoporous silica has also been reported as an excellent catalyst for the hydrogenation of various nitriles to primary amines researchgate.net. The choice of catalyst and support can significantly impact the activity and selectivity of the reaction.

Table 3: Heterogeneous Catalysis for the Hydrogenation of 4-Chlorobenzonitrile

Homogeneous Catalysis in Amine Synthesis

Homogeneous catalysis offers advantages in terms of high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. While specific examples focusing exclusively on the synthesis of 4-chlorobenzylamine via homogeneous catalysis are scarce in the reviewed literature, the principles and catalysts developed for the synthesis of other primary benzylamines are highly relevant.

Homogeneous catalysts, often based on transition metals like ruthenium, rhodium, and iridium, have been successfully applied in the synthesis of primary amines from both aldehydes and nitriles organic-chemistry.org. For instance, the direct reductive amination of aldehydes and ketones to primary amines can be achieved with high selectivity using in situ-generated amorphous cobalt particles as a catalyst with H₂ as the reductant and aqueous ammonia as the nitrogen source organic-chemistry.org. This method has been shown to be effective for a wide range of substrates, including those with halogen substituents.

In the realm of nitrile reduction, homogeneous ruthenium-based catalysts have been shown to be effective for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) acs.org. The development of chiral homogeneous catalysts has also enabled the asymmetric synthesis of primary amines with high enantioselectivity, which is of significant importance in the pharmaceutical industry. While data for 4-chlorobenzylamine is not explicitly provided, the extension of these catalytic systems to this substrate is a promising area for future research.

Fundamental Chemical Reactivity Profiles of the 4-Chlorobenzylamine Moiety

The chemical reactivity of 4-chlorobenzylamine is characterized by the interplay of the nucleophilic amino group (-CH₂NH₂) and the electronic effects of the chloro-substituted benzene (B151609) ring. The following sections detail the principal reactions involving this moiety.

Nucleophilic Substitution Reactions

The chlorine atom attached to the benzene ring in 4-chlorobenzylamine exhibits the typical reactivity of an aryl halide. Aryl halides are generally resistant to nucleophilic substitution reactions under standard laboratory conditions. This reduced reactivity, when compared to alkyl halides, is attributed to several factors. The lone pairs of electrons on the chlorine atom participate in resonance with the π-system of the benzene ring, imparting a partial double bond character to the carbon-chlorine (C-Cl) bond. This resonance stabilization strengthens the C-Cl bond, making it more difficult to break.

For a nucleophilic aromatic substitution to occur via the common addition-elimination mechanism, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comorganic-chemistry.org In the case of 4-chlorobenzylamine, the benzylamine group (-CH₂NH₂) is not a strong electron-withdrawing group and is situated para to the chlorine atom. Consequently, the benzene ring is not sufficiently activated for nucleophilic attack. Therefore, direct displacement of the chlorine atom by common nucleophiles is not a readily achievable transformation under normal conditions.

Oxidation Reactions and Product Formation

The benzylic amino group of 4-chlorobenzylamine is susceptible to oxidation, which can lead to the formation of carbonyl compounds. The oxidation of benzylamines to their corresponding aldehydes is a known transformation that can be achieved under specific conditions. For instance, photocatalytic oxidation methods have been reported to convert benzylamines into aldehydes under mild conditions, utilizing a photocatalyst and a light source. thieme-connect.com In such reactions, molecular oxygen can act as the terminal oxidant. thieme-connect.com

Enzymatic methods also provide a pathway for the oxidation of benzylamines. Copper amine oxidases, for example, are known to catalyze the deamination of benzylamine to produce benzaldehyde. nih.gov

Applying these principles to 4-chlorobenzylamine, the primary oxidation product would be 4-chlorobenzaldehyde. It is important to control the reaction conditions to prevent over-oxidation. While the initial oxidation product is the aldehyde, further oxidation can lead to the formation of 4-chlorobenzoic acid.

Table 1: Potential Oxidation Products of 4-Chlorobenzylamine

| Starting Material | Oxidizing Conditions | Major Product |

| 4-Chlorobenzylamine | Mild (e.g., photocatalysis) | 4-Chlorobenzaldehyde |

| 4-Chlorobenzylamine | Strong | 4-Chlorobenzoic acid |

Reduction Reactions and Product Formation

The 4-chlorobenzylamine molecule contains two primary sites for reduction: the carbon-chlorine bond and the benzylic carbon-nitrogen bond.

Catalytic transfer hydrogenolysis is a common method for the cleavage of N-benzyl protecting groups. thieme-connect.com This process involves the reduction of the C-N bond, leading to the removal of the amino group. In the context of 4-chlorobenzylamine, this would result in the formation of 4-chlorotoluene. Various hydrogen donors, such as ammonium (B1175870) formate and hydrazine hydrate, can be employed in the presence of a catalyst like palladium on carbon. thieme-connect.com

Additionally, the carbon-chlorine bond can undergo reduction, a process known as hydrodehalogenation. This reaction replaces the halogen atom with a hydrogen atom. Catalytic hydrogenation is a common method to achieve this transformation. The complete reduction of 4-chlorobenzylamine would yield benzylamine, and further reduction of the amino group could lead to toluene. The selective reduction of either the C-Cl or the C-N bond depends on the choice of catalyst and reaction conditions.

Table 2: Potential Reduction Products of 4-Chlorobenzylamine

| Starting Material | Reaction Type | Product |

| 4-Chlorobenzylamine | C-N Bond Hydrogenolysis | 4-Chlorotoluene |

| 4-Chlorobenzylamine | Hydrodehalogenation (C-Cl bond cleavage) | Benzylamine |

| 4-Chlorobenzylamine | Complete Reduction | Toluene |

Amidation and Acylation Reactions

The primary amine functionality of 4-chlorobenzylamine is nucleophilic and readily undergoes acylation and amidation reactions with a variety of acylating agents, such as acid chlorides and acid anhydrides. These reactions result in the formation of a stable amide bond. orientjchem.orgsemanticscholar.org

The acylation of amines is a fundamental transformation in organic synthesis. orientjchem.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a chloride ion (from an acid chloride) or a carboxylate ion (from an acid anhydride), to form the corresponding N-substituted amide. study.comyoutube.com

For example, the reaction of 4-chlorobenzylamine with acetic anhydride would yield N-(4-chlorobenzyl)acetamide. Similarly, reaction with benzoyl chloride in the presence of a base to neutralize the HCl byproduct would produce N-(4-chlorobenzyl)benzamide. study.com

These reactions are generally high-yielding and are widely used for the synthesis of a diverse range of amide-containing compounds. nih.gov

Table 3: Representative Amidation and Acylation Reactions of 4-Chlorobenzylamine

| Reactant 1 | Reactant 2 | Product |

| 4-Chlorobenzylamine | Acetic anhydride | N-(4-chlorobenzyl)acetamide |

| 4-Chlorobenzylamine | Benzoyl chloride | N-(4-chlorobenzyl)benzamide |

Synthesis and Characterization of 4 Chlorobenzylamine Derivatives and Analogues

N-Alkylated and N-Acylated Derivatives

The primary amine group of 4-chlorobenzylamine (B54526) is a key site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These reactions introduce new alkyl or acyl groups, respectively, which can significantly alter the molecule's physical, chemical, and biological properties.

Synthesis of N-Methylated and Related Alkyl Derivatives

N-alkylation of 4-chlorobenzylamine can be achieved through various synthetic routes. A common method involves the reaction of 4-chlorobenzyl chloride with an appropriate amine. For instance, N,N-dimethyl-4-chlorobenzylamine is synthesized by reacting α,p-dichlorotoluene with a saturated solution of dimethylamine (B145610) in tetrahydrofuran. prepchem.com Similarly, N-methyl-4-chlorobenzylamine can be prepared by treating 4-chlorobenzyl chloride with an aqueous solution of methylamine (B109427) in tetrahydrofuran. chemicalbook.com This reaction proceeds overnight at room temperature and yields the desired product after purification by column chromatography. chemicalbook.com

Another important N-alkylated derivative, N-(4-chlorobenzyl)-N-methyl-2-propinylamine, is synthesized by reacting N-(4-chlorobenzyl)-methylamine with propargyl bromide in the presence of triethylamine (B128534) and dry benzene (B151609). prepchem.com The reaction mixture is heated under reflux for an extended period to afford the target compound. prepchem.com

Reductive amination represents an alternative and widely used strategy for N-alkylation. researchgate.netmasterorganicchemistry.com This one-pot reaction involves the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction of the resulting imine. researchgate.netmasterorganicchemistry.com For example, 4-chlorobenzaldehyde (B46862) can be reacted with methylamine to form an intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield N-methyl-4-chlorobenzylamine. masterorganicchemistry.commdpi.com This method is highly efficient and offers a broad substrate scope. researchgate.netorganic-chemistry.org

Table 1: Synthesis of N-Alkylated Derivatives of 4-Chlorobenzylamine

| Derivative | Starting Materials | Reagents and Conditions | Yield | Reference |

| N,N-dimethyl-4-chlorobenzylamine | α,p-Dichlorotoluene, Dimethylamine | Tetrahydrofuran, 25°C, 2 days | - | prepchem.com |

| N-methyl-4-chlorobenzylamine | 4-Chlorobenzyl chloride, Methylamine | Tetrahydrofuran, water, 0°C to room temp, overnight | 81% | chemicalbook.com |

| N-(4-Chlorobenzyl)-N-methyl-2-propinylamine | N-(4-chlorobenzyl)-methylamine, Propargyl bromide | Triethylamine, Benzene, Reflux, 17 hours | 79% | prepchem.com |

Integration of 4-Chlorobenzylamine into Complex Heterocyclic Scaffolds

The reactivity of 4-chlorobenzylamine makes it a valuable synthon for the construction of various heterocyclic systems. Its primary amine functionality allows it to participate in cyclization reactions, leading to the formation of diverse and complex molecular architectures.

Pyrrole-Based Architectures

Pyrroles are five-membered aromatic heterocycles that are prevalent in many natural products and pharmaceuticals. nih.govrgmcet.edu.in The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-chlorobenzylamine, under neutral or weakly acidic conditions. organic-chemistry.orgrsc.org

The mechanism of the Paal-Knorr pyrrole (B145914) synthesis involves the initial formation of a hemiaminal intermediate upon reaction of the amine with one of the carbonyl groups of the 1,4-dicarbonyl compound. nih.gov Subsequent cyclization through intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, affords the final pyrrole ring. organic-chemistry.org The reaction can often be performed under mild, and even solvent-free, conditions. rsc.org

By employing 4-chlorobenzylamine in the Paal-Knorr synthesis with a suitable 1,4-diketone, N-(4-chlorobenzyl) substituted pyrroles can be readily obtained. These structures can be further modified or utilized as building blocks in the synthesis of more elaborate molecules. The synthesis of various pyrrole derivatives has been achieved through different synthetic strategies, highlighting the versatility of this heterocyclic core. nih.govorganic-chemistry.org

Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. mdpi.com They are fundamental components of nucleic acids and are found in numerous biologically active compounds. nih.gov 4-Chlorobenzylamine can be incorporated into pyrimidine scaffolds through various synthetic strategies.

One common approach involves the reaction of a substituted pyrimidine, such as a chloropyrimidine, with 4-chlorobenzylamine. For example, 4-Chloro-6-(p-chlorobenzylamino)-2-(2-propynylthio)pyrimidine is synthesized by heating a mixture of 4,6-dichloro-2-(2-propynylthio)pyrimidine with p-chlorobenzylamine and sodium carbonate in ethanol. prepchem.comprepchem.com In this reaction, the amino group of 4-chlorobenzylamine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been reported as key intermediates for various enzyme inhibitors. nih.gov These can be synthesized through conventional methods, and their subsequent reaction with amines like 4-chlorobenzylamine would lead to the desired substituted pyrimidine derivatives. nih.gov Furthermore, the development of synthetic methods for 4-chloro-2-(trichloromethyl)pyrimidines provides a platform for creating a wide range of substituted pyrimidines through nucleophilic substitution reactions. thieme.deresearchgate.net The synthesis of various pyrimidine derivatives can also be achieved through multi-component reactions. organic-chemistry.org

Table 2: Synthesis of Pyrimidine Derivatives Incorporating 4-Chlorobenzylamine

| Derivative | Starting Materials | Reagents and Conditions | Reference |

| 4-Chloro-6-(p-chlorobenzylamino)-2-(2-propynylthio)pyrimidine | 4,6-Dichloro-2-(2-propynylthio)pyrimidine, p-Chlorobenzylamine | Sodium carbonate, Ethanol, Reflux, 5 hours | prepchem.comprepchem.com |

Acridine-Based Compounds

Acridines are polycyclic aromatic compounds consisting of a central nitrogen-containing six-membered ring fused to two benzene rings. slideshare.net They are known for their diverse biological activities, including use as chemotherapeutic agents. nih.gov The synthesis of acridine (B1665455) derivatives can involve the use of 4-chlorobenzylamine as a building block.

A key synthetic route to acridines is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. pharmaguideline.com While this method does not directly use 4-chlorobenzylamine, related syntheses can incorporate it. For instance, the condensation of aniline (B41778) with o-chlorobenzoic acid forms a diphenylamine-2-carboxylic acid, which can be cyclized to an acridone (B373769) and subsequently converted to a 9-chloroacridine. pharmaguideline.com This intermediate can then react with amines.

More direct approaches can involve the construction of the acridine scaffold using precursors derived from 4-chlorobenzylamine. For example, the synthesis of trisubstituted acridines has been reported where the 9-position is substituted with a phenylalkylamino moiety, which could be derived from 4-chlorobenzylamine. researchgate.net The Ullmann synthesis is another method for producing acridines, involving the condensation of a primary amine with an aromatic carboxylic acid followed by cyclization. nih.gov

The integration of the 4-chlorobenzyl moiety into the acridine structure can influence its properties and potential applications. The synthesis of various acridine derivatives has been explored, demonstrating the importance of this class of compounds. nih.gov

Piperidine (B6355638) Derivatives

The piperidine nucleus is a fundamental scaffold in many biologically active compounds and natural products. kcl.ac.ukmdpi.com Its synthesis and derivatization are therefore of significant interest in medicinal chemistry. One established method for creating N-substituted 4-piperidones is the aza-Michael reaction, which involves the cyclization of substrates like divinyl ketones with a primary amine. kcl.ac.uk Benzylamine (B48309) is commonly used as the amine source in this protocol, and this method can be adapted for 4-chlorobenzylamine to produce the corresponding N-(4-chlorobenzyl)-4-piperidone derivatives. kcl.ac.uk

A related and stereoselective method for constructing the piperidine ring is the aza-Prins cyclization. rasayanjournal.co.in This reaction typically involves the cyclization of homoallylic amines with aldehydes. A notable variation utilizes epoxides and homoallylic amines, mediated by a Lewis acid such as Niobium (V) chloride (NbCl5), to produce 4-halo piperidine derivatives. rasayanjournal.co.in While this specific reported synthesis does not start with 4-chlorobenzylamine, it yields 4-chloropiperidine (B1584346) structures, which are valuable intermediates due to the labile nature of the chloro-substituent, allowing for further functionalization. rasayanjournal.co.in The synthesis of 4-substituted-4-aminopiperidine derivatives, key building blocks for various antagonists, has also been efficiently achieved using isonipecotate as a starting material and employing a Curtius rearrangement as the key step. nih.gov

Research into novel piperidine derivatives has led to the synthesis of compounds with significant biological activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. nih.gov In this series, structural modifications, such as introducing a bulky group on the benzamide (B126) or an alkyl group on the benzamide nitrogen, dramatically enhanced inhibitory potency. nih.gov

Bicyclo[3.1.0]hexane Frameworks

The rigid bicyclo[3.1.0]hexane scaffold is a valuable structural motif used in medicinal chemistry to conformationally restrict molecules, which can lead to enhanced binding affinity and selectivity for biological targets. semanticscholar.orgresearchgate.net This strategy has been successfully employed to develop selective ligands for histamine (B1213489) H3 receptors. semanticscholar.org

In the synthesis of these conformationally restricted analogues, 4-chlorobenzylamine serves as a key building block. The synthesis involves the reductive amination of a ketone integrated into the bicyclo[3.1.0]hexane framework. semanticscholar.org Specifically, a bicyclic ketone is reacted with 4-chlorobenzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to introduce the 4-chlorobenzyl group onto the nitrogen atom, forming the final ligand. semanticscholar.org This approach allows for the creation of stereoisomers where the essential functional groups are held in different spatial arrangements, enabling the exploration of structure-activity relationships. semanticscholar.orgresearchgate.net The use of this rigid scaffold has been shown to improve selectivity for the H3 receptor over the H4 receptor. semanticscholar.org

Purine (B94841) and Quinazoline (B50416) Scaffolds

Purine Scaffolds

Purine derivatives are privileged structures in drug discovery due to their central role in biological systems. rsc.orgresearchgate.net The synthesis of substituted purines often involves multi-step sequences starting from pyrimidine precursors. 4-Chlorobenzylamine can be incorporated into these scaffolds as a key substituent.

A common strategy involves the use of 4,6-dichloro-5-nitropyrimidine (B16160) as a starting material. rsc.org This precursor undergoes sequential nucleophilic substitution reactions. In a reported synthesis, the nitro group is first reduced to an amine using a reducing agent like stannous chloride (SnCl2) to yield 5-amino-4,6-dichloropyrimidine. rsc.orgresearchgate.net This intermediate is then selectively aminated with 4-chlorobenzylamine, typically in the presence of a base like triethylamine, to displace one of the chlorine atoms and form a 4-(4-chlorobenzylamino)pyrimidine derivative. rsc.org The purine ring is subsequently formed by condensation with an orthoformate, such as triethyl orthoformate, followed by further amination or other modifications at the remaining chloro-position to yield diverse 6,9-disubstituted purine derivatives. rsc.org

Quinazoline Scaffolds

Quinazolines are another class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net Numerous synthetic methods have been developed for their construction. benthamscience.comorganic-chemistry.org 4-Chlorobenzylamine can be utilized as a building block in several of these synthetic routes.

One efficient, metal-catalyzed approach is the acceptorless dehydrogenative coupling reaction. For instance, an iridium-catalyzed reaction of 2-aminoarylmethanols with nitriles can produce various quinazolines. organic-chemistry.org Similarly, o-aminobenzylamine and its derivatives can react with aldehydes in the presence of a mediator like o-iodoxybenzoic acid (IBX) to yield quinazolines. organic-chemistry.org

Another key strategy involves the modification of a pre-formed quinazoline ring. 4-Chloroquinazoline, which can be synthesized from 4-hydroxyquinazoline (B93491) by treatment with phosphorus oxychloride, is a highly reactive intermediate. researchgate.net This compound readily reacts with various nucleophiles, including amines. 4-Chlorobenzylamine can be used as the amine nucleophile in this reaction to synthesize 4-(N-(4-chlorobenzyl)amino)quinazoline derivatives. researchgate.net

Halogenated Analogues of 4-Chlorobenzylamine (e.g., Bromo-, Iodo-, Fluoro-benzylamines)

Comparative Synthesis Strategies

The synthesis of halogenated benzylamine analogues, including fluoro-, bromo-, and iodo-substituted variants, can be achieved through several common pathways, primarily involving the reduction of a nitrogen-containing functional group or the amination of a benzyl (B1604629) halide. The choice of starting material and reaction conditions can be tailored to the specific halogen.

A prevalent method is the reduction of halogenated benzonitriles . This can be accomplished using various reducing agents. For instance, 4-fluorobenzylamine (B26447) can be produced from 4-fluorobenzonitrile (B33359) via reduction. google.com A general method for hydrogenating halogenated benzonitriles involves using a hydrogenation catalyst, such as Raney nickel, under hydrogen pressure in the presence of ammonia (B1221849). google.com This approach is applicable to a range of chloro- and fluoro-substituted benzonitriles. google.com Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be used. quora.com The synthesis of 4-amino-3-iodobenzylamine has been achieved by reducing the corresponding benzonitrile (B105546) with a borane-tetrahydrofuran (B86392) complex. prepchem.com

Another common route is the reductive amination of halogenated benzaldehydes . This one-pot reaction involves treating the aldehyde with an ammonia source (e.g., ammonium (B1175870) hydroxide) and a reducing agent. The synthesis of 4-bromobenzylamine (B181089) has been reported via the reductive amination of 4-bromobenzaldehyde (B125591) using hydrogen gas and a cobalt catalyst. chemicalbook.com

The ammonolysis of halogenated benzyl halides provides a direct route to benzylamines. This nucleophilic substitution reaction involves treating the benzyl halide (e.g., 4-chlorobenzyl chloride) with an ethanolic solution of ammonia, where the halogen is replaced by an amino group. chemicalbook.combyjus.com

Finally, hydroboration of amides offers another pathway. 4-Iodobenzylamine has been synthesized from 4-iodobenzamide (B1293542) using pinacolborane (HBpin) as the reducing agent in the presence of a europium catalyst. chemicalbook.com

| Halogenated Benzylamine | Common Precursor(s) | Key Reagents/Catalysts | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 4-Fluorobenzylamine | 4-Fluorobenzonitrile | Hydrogenation catalyst (e.g., Raney Ni), H₂, Ammonia | Nitrile Reduction | google.comgoogle.com |

| 4-Chlorobenzylamine | 4-Chlorobenzyl chloride | Ammonia, Potassium Phosphate (B84403) | Ammonolysis | chemicalbook.com |

| 4-Bromobenzylamine | 4-Bromobenzaldehyde | Ammonium Hydroxide, H₂, Cobalt Catalyst | Reductive Amination | chemicalbook.com |

| 4-Iodobenzylamine | 4-Iodobenzamide | Pinacolborane, Europium Catalyst | Amide Reduction (Hydroboration) | chemicalbook.com |

| 4-Iodobenzylamine | 4-Iodobenzonitrile | Borane-THF Complex | Nitrile Reduction | prepchem.com |

Structure-Modification Effects on Derivatization Pathways

The identity of the halogen atom (F, Cl, Br, I) on the benzylamine ring significantly influences the molecule's physical, chemical, and biological properties, thereby affecting its derivatization pathways and reactivity. These effects stem from the differing electronegativity, atomic size, and polarizability of the halogens.

Electronic Effects: The electronegativity of the halogen atom modifies the electron density of the aromatic ring and the benzylic position. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the amine group and alter the reactivity of the aromatic ring in subsequent reactions like electrophilic substitutions. The introduction of fluorine atoms can also enhance the volatility of derivatives, which is advantageous in analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com

Reactivity in Coupling Reactions: The nature of the carbon-halogen bond is critical for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are common derivatization methods. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, aryl iodides and bromides are generally more reactive in oxidative addition steps with metal catalysts (like palladium or copper) than aryl chlorides, while aryl fluorides are typically unreactive under standard conditions. sigmaaldrich.com This differential reactivity allows for selective derivatization; for example, a bromo- or iodo-substituted benzylamine can readily participate in a cross-coupling reaction at the halogen position while the amine group is protected or participates in a separate transformation.

Biological Activity and Binding Affinity: The type of halogen can have a profound impact on the interaction of the molecule with biological targets. In a study of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, the bromo- and iodo-substituted compounds showed significantly higher binding affinity for the human serotonin (B10506) transporter (SERT) compared to the fluoro-substituted analogue. nih.gov This highlights that the size, lipophilicity, and potential for halogen bonding contributed by bromine and iodine can be crucial for optimizing ligand-receptor interactions, effects that are different from those of fluorine or chlorine.

Stability of Intermediates: The stability of intermediates formed during derivatization can also be affected. For example, the synthesis of certain fluorinated amide derivatives proceeds through labile N-perfluoroalkylated hydroxylamines. nih.gov The high reactivity of such intermediates, often driven by the elimination of fluoride, presents both challenges and synthetic opportunities for creating diverse fluorinated compounds. nih.gov

Spectroscopic and Structural Characterization Techniques in 4 Chlorobenzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Chlorobenzylamine (B54526) hydrochloride, both ¹H and ¹³C NMR provide critical data on the proton and carbon environments, respectively. The protonation of the amino group to form the hydrochloride salt induces significant changes in the chemical shifts, particularly for the protons and carbons near the nitrogen atom, when compared to its free base form.

In the ¹H NMR spectrum of 4-Chlorobenzylamine hydrochloride, distinct signals corresponding to the aromatic protons, the benzylic methylene (CH₂) protons, and the ammonium (B1175870) (-NH₃⁺) protons are expected. The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorosubstituent and those ortho to the benzylaminium group are chemically non-equivalent, leading to this splitting pattern.

The electron-withdrawing nature of the ammonium group (-CH₂NH₃⁺) causes a significant downfield shift for the benzylic protons compared to the free amine. These benzylic protons would appear as a singlet. The protons of the ammonium group itself are also expected to be shifted downfield and may appear as a broad singlet, with its chemical shift and peak shape being sensitive to the solvent, concentration, and temperature.

| Proton Environment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (2H, ortho to -CH₂NH₃⁺) | ~7.4-7.6 | Doublet |

| Aromatic (2H, ortho to -Cl) | ~7.3-7.5 | Doublet |

| Benzylic (-CH₂) | ~4.1 | Singlet |

| Ammonium (-NH₃⁺) | Variable (e.g., ~8.5) | Broad Singlet |

| Note: Expected values are based on general principles and data for similar structures. The exact chemical shifts can vary based on the solvent and experimental conditions. |

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum is expected to show six distinct signals: four for the aromatic carbons, one for the benzylic carbon, and none for the solvent unless a deuterated solvent with carbon is used.

Similar to the proton NMR, the protonation of the amine group influences the chemical shifts of the nearby carbon atoms. The benzylic carbon is notably shifted downfield. The aromatic carbons also show distinct chemical shifts, with the carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the benzylaminium group (C-CH₂NH₃⁺) having characteristic resonances. Spectral data for the free base of 4-Chlorobenzylamine shows the benzylic carbon at approximately 45.4 ppm and the aromatic carbons in the range of 128-141 ppm. For the hydrochloride salt, these values would be shifted. chemicalbook.com

| Carbon Environment | Expected Chemical Shift (δ) in ppm (Free Base) chemicalbook.com | Expected Shift upon Protonation |

| Benzylic (-CH₂) | ~45.4 | Downfield |

| Aromatic (C-Cl) | ~132.0 | Minor Change |

| Aromatic (C-H, ortho to -Cl) | ~128.5 | Minor Change |

| Aromatic (C-H, ortho to -CH₂NH₂) | ~129.0 | Downfield |

| Aromatic (ipso-C) | ~141.0 | Downfield |

| Note: The exact chemical shifts for the hydrochloride salt can vary. The data for the free base is provided for comparison. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the protonated molecule, [M+H]⁺. This precision allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the free base, 4-Chlorobenzylamine (C₇H₈ClN), is 141.0345270 Da. nih.gov When analyzed by HRMS, the protonated molecule of this compound, [C₇H₉ClN]⁺, would be observed. The experimentally measured mass should align closely with the calculated theoretical mass for this ion.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| Protonated 4-Chlorobenzylamine | [C₇H₉ClN]⁺ | 142.04180 |

The close correlation between the measured and calculated exact mass would serve as strong evidence for the elemental composition of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like amine hydrochlorides. In the positive ion mode of ESI-MS, this compound is expected to readily form the protonated molecular ion, [M+H]⁺, which corresponds to the cation of the salt. This would result in a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum, with a peak for [M+H]⁺ and a smaller peak at [M+2+H]⁺.

| Ion | Expected m/z | Relative Intensity |

| [C₇H₉³⁵ClN]⁺ | ~142.0 | ~100% |

| [C₇H₉³⁷ClN]⁺ | ~144.0 | ~32% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the aromatic ring, the C-Cl bond, and, most importantly, the ammonium (-NH₃⁺) group.

The formation of the ammonium salt from the primary amine leads to the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹, which are characteristic of the N-H stretching vibrations of the -NH₃⁺ group. Additionally, an ammonium bending vibration is typically observed around 1600-1500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the benzylic CH₂ group are expected in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic -CH₂-) | 2900 - 2800 |

| N-H Bend (-NH₃⁺) | 1600 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | < 800 |

| Note: IR data for the free base of 4-Chlorobenzylamine is available, and the key difference in the hydrochloride salt is the presence of the prominent ammonium salt absorptions. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of 4-chlorobenzylamine and its derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical properties and biological activity.

The solid-state structure of 4-chlorobenzylamine is often studied in its protonated salt form, 4-chlorobenzylammonium chloride. A notable crystalline form is the hemihydrate, with the chemical formula C₇H₉ClN⁺·Cl⁻·0.5H₂O. researchgate.net In this structure, the water molecule's oxygen atom is situated on a crystallographic twofold axis. researchgate.net

The crystal packing is characterized by an extensive network of hydrogen bonds. The monoprotonated 4-chlorobenzylammonium cation engages in N-H···Cl and N-H···O hydrogen bonds. researchgate.net Additionally, the water molecule participates in O-H···Cl hydrogen bonds. researchgate.net This intricate network of interactions results in the formation of layers that are parallel to the bc plane of the unit cell. researchgate.net

| Crystallographic Data for 4-Chlorobenzylammonium Chloride Hemihydrate | |

| Chemical Formula | C₇H₉ClN⁺·Cl⁻·0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Key Interactions | N-H···Cl hydrogen bonds |

| N-H···O hydrogen bonds | |

| O-H···Cl hydrogen bonds | |

| Structural Feature | The water oxygen atom lies on a crystallographic twofold axis. |

| Overall Structure | Layers parallel to the bc plane generated by hydrogen bonds. researchgate.net |

This table presents a summary of the key crystallographic features of 4-chlorobenzylammonium chloride hemihydrate.

To understand the mechanism of action of enzyme inhibitors, co-crystallization with the target protein is a powerful approach. 4-Chlorobenzylamine and its halogenated analogs have been investigated as inhibitors of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. researchgate.net The binding mode of these compounds in the S1 pocket of uPA has been a subject of structural studies. researchgate.net

While the specific co-crystal structure of 4-chlorobenzylamine with uPA is part of a broader study, high-resolution crystal structures of uPA in complex with the closely related 4-bromobenzylamine (B181089) (BrBA) and 4-iodobenzylamine (IBA) have been determined. researchgate.net These structures provide valuable insights into how the 4-halobenzylamine scaffold interacts with the active site of uPA. A key interaction observed in many small molecule uPA inhibitors is a salt bridge with the carboxylate side chain of Asp189, which is located in the S1 pocket of the enzyme. researchgate.net The study of these co-crystal structures helps to elucidate the role of halogen bonding in molecular recognition within biological systems. researchgate.net

The crystallographic data for the uPA complex with 4-bromobenzylamine (PDB entry 5YC7) reveals the precise binding mode. rcsb.org

| Crystallographic Data for uPA in complex with 4-Bromobenzylamine | |

| PDB ID | 5YC7 |

| Resolution | 2.00 Å |

| Method | X-RAY DIFFRACTION |

| Enzyme | Urokinase-type plasminogen activator (uPA) |

| Ligand | 1-(4-BROMOPHENYL)METHANAMINE |

| Key Interaction Site | S1 pocket of uPA |

| Interacting Residue | Asp189 |

This table summarizes the crystallographic data for the co-crystal of urokinase-type plasminogen activator with 4-bromobenzylamine, a close analog of 4-chlorobenzylamine.

Biological and Pharmacological Investigations of 4 Chlorobenzylamine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 4-chlorobenzylamine (B54526) have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes. These studies have identified promising candidates for the development of new therapeutic agents.

Urokinase-type Plasminogen Activator (uPA) Inhibition

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer progression and metastasis, making it a significant target for anticancer drug development. nih.gov While direct studies on 4-chlorobenzylamine as a uPA inhibitor are limited, research on structurally related compounds suggests potential interactions. For instance, 4-bromobenzylamine (B181089) has been identified as a weak inhibitor of uPA. nih.gov X-ray co-crystal structures have shown that this compound binds deeply within the S1 pocket of the enzyme. nih.gov This interaction is facilitated by a halogen bond between the bromine atom and the aspartate 189 residue, along with other interactions with serine 190, cysteine 191, glutamine 192, tryptophan 215, glycine (B1666218) 216, and arginine 217. nih.gov These findings suggest that the 4-chlorobenzyl group could similarly occupy this pocket, offering a basis for the design of more potent uPA inhibitors. Further research has focused on imidazopyridine-based benzamide (B126) and benzamidine (B55565) compounds as novel inhibitors of uPA and its receptor. researchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE4)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Specifically, PDE4 is a major enzyme in inflammatory and immune cells, and its inhibition leads to an increase in cAMP levels, which in turn modulates inflammatory responses. mdpi.comnih.gov Consequently, PDE4 inhibitors have been explored for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov While the therapeutic potential of PDE4 inhibitors is well-established, there is currently a lack of specific research directly linking 4-chlorobenzylamine or its simple derivatives to the inhibition of PDE4 or PDE5. The existing literature on PDE inhibitors is broad, and further studies are needed to determine if the 4-chlorobenzyl scaffold can be effectively utilized in the design of selective PDE inhibitors.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer, making them important therapeutic targets. nih.gov A notable derivative of 4-chlorobenzylamine, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , has been identified as a potent inhibitor of several protein kinases. dntb.gov.uamdpi.com This maleimide (B117702) derivative was designed as an ATP-competitive, type I inhibitor of tyrosine kinases and has demonstrated significant anti-inflammatory and anti-cancer activities. mdpi.comresearchgate.net The compound's mechanism of action involves the induction of a mitochondria-dependent apoptotic pathway, DNA damage, and interference with the G2/M cell cycle checkpoint. mdpi.comlnu.edu.uaresearchgate.net The immobilization of MI-1 on a polymeric carrier has been shown to improve its water solubility and enhance its toxicity towards various human tumor cells. mdpi.com

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. mdpi.com Research into pyridazinobenzylpiperidine derivatives has shown that compounds with a chloro-substituent can exhibit potent and selective inhibition of MAO-B. nih.gov Specifically, a derivative with a 3-chloro substitution on the phenyl ring demonstrated greater MAO-B inhibition compared to other substitutions. nih.gov Additionally, studies on anilide derivatives have identified compounds with a 4-chloro substitution on the benzamide ring as inhibitors of MAO. For example, 4-Chloro-N-(pyridin-2-yl)benzamide and 4-Chloro-N-(4-cyanophenyl)benzamide have been synthesized and evaluated for their MAO inhibitory properties. nih.gov These findings suggest that the inclusion of a 4-chlorobenzyl or related moiety can be a viable strategy in the development of novel MAO inhibitors.

Anti-Cancer Activity and Cellular Mechanisms

The 4-chlorobenzyl scaffold is a constituent of various molecules that have demonstrated significant cytotoxic effects against a range of cancer cell lines. These studies highlight the potential of 4-chlorobenzylamine derivatives as a basis for the development of new anticancer agents.

Cytotoxicity against Various Cancer Cell Lines (e.g., HCT116, HeLa, SK-MEL-28, MCF-7)

Derivatives of 4-chlorobenzylamine have shown promising cytotoxic activity against several human cancer cell lines, as detailed below.

HCT116 (Colon Carcinoma), HeLa (Cervical Carcinoma), and SK-MEL-28 (Melanoma)

The protein kinase inhibitor 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) has exhibited high toxicity towards HCT116, HeLa, and SK-MEL-28 cells. dntb.gov.uamdpi.com The 50% growth inhibitory concentration (GI50) values for MI-1 were found to be significant against these cell lines. Furthermore, its complex with a polymeric carrier (MI-1/M5) showed enhanced cytotoxicity. mdpi.com

Another class of compounds, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, has also been evaluated for cytotoxic activity against HCT-116 and MCF-7 cell lines, with several derivatives showing high levels of cytotoxicity. tandfonline.comnih.govnih.govresearchgate.net

MCF-7 (Breast Adenocarcinoma)

A monoorganotin Schiff base compound, N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride , synthesized from a hydrazide derivative of 4-chlorobenzoic acid, demonstrated potent cytotoxic effects against MCF-7 cells. nih.govscilit.com This compound induced apoptosis and was found to have an IC50 value of 2.5 µg/mL after 48 hours of treatment. nih.gov

The aforementioned 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also displayed significant cell growth inhibitory activity against the MCF-7 cell line. tandfonline.comnih.govnih.govresearchgate.net

Below is a table summarizing the cytotoxic activities of various 4-chlorobenzylamine derivatives against the specified cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (GI50/IC50) | Reference |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HCT116 | 0.75 µg/mL | dntb.gov.uamdpi.com |

| MI-1 complex with polymeric carrier (MI-1/M5) | HCT116 | 0.67 µg/mL | mdpi.com |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HeLa | 7.22 µg/mL | dntb.gov.uamdpi.com |

| MI-1 complex with polymeric carrier (MI-1/M5) | HeLa | 5.43 µg/mL | mdpi.com |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | SK-MEL-28 | 3.17 µg/mL | dntb.gov.uamdpi.com |

| MI-1 complex with polymeric carrier (MI-1/M5) | SK-MEL-28 | 1.00 µg/mL | mdpi.com |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MCF-7 | 2.5 µg/mL (48h) | nih.govscilit.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT-116, MCF-7 | High cytotoxicity | tandfonline.comnih.govnih.govresearchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

The investigation into the anticancer properties of compounds related to 4-chlorobenzylamine has often centered on their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by modulating the cell cycle.

Research into various heterocyclic derivatives has provided a framework for how these mechanisms can be studied. For instance, studies on aminophenoxy flavone (B191248) derivatives have demonstrated their effectiveness in inducing apoptosis and causing cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. Similarly, the vitamin A analog 4-HPR has been shown to be a potent inducer of apoptosis in acute myeloid leukemia (AML) cell lines, with flow cytometry analysis confirming apoptotic cell death and an increase in the S phase population of the cell cycle. nih.gov These studies utilize methods like MTT assays to measure cell proliferation and flow cytometry with Annexin V-FITC or propidium (B1200493) iodide (PI) staining to analyze apoptosis and cell cycle progression, respectively. nih.gov

Furthermore, the apoptotic effects of some compounds have been linked to specific signaling pathways. For example, chlorogenic acid has been found to induce apoptosis in breast cancer tumors by modulating the expression of key regulatory proteins such as p53, Bax, Bcl-2, and caspase-3. nih.gov The process of apoptosis is a critical target for cancer therapeutics, as it is the primary mechanism by which anti-cancer drugs eliminate tumor cells. youtube.com This often involves the inhibition of enzymes like topoisomerases, which leads to DNA fragmentation and subsequently triggers programmed cell death. youtube.com

DNA Binding and Intercalation Studies

A significant mechanism by which many therapeutic compounds exert their effects is through direct interaction with DNA. Derivatives containing aromatic structures, such as the chlorophenyl group, are often investigated for their ability to bind within the grooves of the DNA helix or to intercalate between its base pairs.

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the stacked base pairs of DNA. benjamin-bouvier.fr This action can interfere with DNA replication and transcription, ultimately leading to cell death, a desirable outcome in cancer therapy. youtube.combenjamin-bouvier.fr The process often begins with the drug binding to the minor groove of the DNA, followed by a conformational change that allows the molecule to slip between the base pairs. benjamin-bouvier.fr

The ability of a compound to bind to and elongate DNA is often linked to the size and nature of its aromatic group. nih.gov Studies on various compounds have employed a range of biophysical techniques to elucidate these interactions:

UV-Visible Spectroscopy: Changes in the absorption spectrum of a compound upon the addition of DNA, such as a shift in wavelength (bathochromic effect) and a decrease in absorbance (hypochromic effect), can indicate an intercalative binding mode. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy: This technique is used to monitor conformational changes in DNA upon binding of a compound.

Thermal Denaturation Studies: An increase in the melting temperature (Tm) of DNA in the presence of a compound suggests that the compound stabilizes the DNA duplex, which is a characteristic of intercalators. mdpi.com

Viscometry: An increase in the viscosity of a DNA solution upon addition of a compound is considered strong evidence for intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. nih.gov

Electrochemical Methods: Techniques like cyclic voltammetry can also be used to study the binding of compounds to DNA. nih.gov

Theoretical studies, including molecular docking and Density Functional Theory (DFT), are also used to predict and analyze the binding possibilities and modes of interaction between small molecules and DNA. nih.gov Research on 1,3,4-thiadiazole (B1197879) and 4-carboranyl-1,8-naphthalimide derivatives has successfully used these methods to confirm significant intercalative binding with DNA. mdpi.comnih.gov

Regulation of Specific Pathways (e.g., p53-MDM2)

Targeting specific cellular signaling pathways that are dysregulated in diseases like cancer is a cornerstone of modern drug discovery. The p53-MDM2 pathway is a critical regulator of cell growth and apoptosis, making it a prime target for therapeutic intervention. nih.gov

The p53 protein is a tumor suppressor that can trigger cell-cycle arrest or apoptosis in response to cellular stress. nih.gov In many cancers where p53 itself is not mutated, its function is often suppressed by the overexpression of its negative regulators, MDM2 and MDM4. nih.gov These proteins bind to p53 and target it for degradation. Therefore, developing small-molecule inhibitors that block the p53-MDM2 interaction is a promising strategy to reactivate p53's tumor-suppressing function. nih.gov

Preclinical and clinical studies have validated this approach with the development of molecules like Nutlins, which are cis-imidazoline derivatives that effectively disrupt the p53-MDM2 interaction. nih.gov Treatment with these inhibitors can lead to the stabilization and activation of p53, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov The investigation of novel chemical scaffolds, including those derived from 4-chlorobenzylamine, for their potential to inhibit the p53-MDM2 pathway represents an active area of cancer research. The efficacy of such compounds is often evaluated by their ability to induce apoptosis in cancer cell lines that are dependent on MDM2 for their survival. nih.gov

Antimicrobial and Antitubercular Activity

Derivatives of 4-chlorobenzylamine have demonstrated significant potential as both antimicrobial and antitubercular agents. The incorporation of the 4-chlorophenyl moiety into various heterocyclic structures has yielded compounds with potent activity against a range of pathogens.

In the search for new antitubercular agents, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and showed promising activity against Mycobacterium tuberculosis. nih.gov Similarly, 7-chloro-4-quinolinylhydrazones have been evaluated for their in vitro activity against the M. tuberculosis H37Rv strain, with several compounds exhibiting minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. nih.gov Studies on 4-methyl-7-substituted coumarin (B35378) derivatives revealed that the presence of electron-withdrawing substituents, such as chlorine, was favorable for antitubercular activity. mdpi.com

In the realm of broader antimicrobial activity, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising results against various anaerobic Gram-positive bacteria. nih.gov Naphthopyran derivatives containing a 4-chlorophenyl group also displayed good antifungal activity. researchgate.net The data from these studies highlight the importance of the chloro-substitution for biological activity.

| Compound Class | Target Organism | Key Findings / MIC (μg/mL) | Source |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Compounds 3f, 3i, 3o showed MIC of 2.5 | nih.gov |

| 4-Methyl-7-amido coumarin derivatives | Mycobacterium tuberculosis H37Rv | Compounds 6d, 6f showed MIC of 0.625 | mdpi.com |

| 3-(4-Chlorophenyl)-4-substituted pyrazoles | M. tuberculosis, Fungi, Bacteria | Showed good to excellent activity | nih.gov |

| 4-Chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Compounds 16, 17, 23, 24, 31, 32, 48 were promising | nih.gov |

| Ethyl 2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate | Aspergillus fumigatus, Candida albicans | Good antifungal activity | researchgate.net |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | MIC value of 32 for several derivatives | mdpi.com |

Antiviral Properties and Mechanisms (e.g., Influenza H1N1, Dengue Virus)

The development of antiviral agents is a critical area of public health, and derivatives of 4-chlorobenzylamine have been explored for their potential in this arena. Research has focused on viruses of significant global concern, such as Influenza and Dengue.

For the influenza virus, a key therapeutic target is the viral neuraminidase (NA), an enzyme essential for the release of new virus particles from infected cells. nih.govnih.gov Another target is the M2 proton channel, which is involved in the viral uncoating process. researchgate.net Research into thiopyrano[2,3-b]quinoline derivatives has shown that these compounds can exhibit moderate antiviral activity against influenza A (H1N1). researchgate.net Molecular docking studies suggest that their mechanism may involve targeting the M2 channel and the polymerase basic protein 2 (PB2), which is part of the viral replication machinery. researchgate.net One derivative, which contained a hydroxyl group instead of a tetrazole ring, was found to be more active than the reference drug rimantadine, highlighting that subtle structural changes can significantly impact antiviral efficacy. researchgate.net

In the case of Dengue virus (DENV), a flavivirus with four serotypes, antiviral strategies can be directed at either host factors or viral proteins. nih.govnih.gov Host-directed approaches aim to block cellular receptors that the virus uses for entry, such as DC-SIGN and heparan sulfate (B86663). nih.gov Direct-acting antivirals target viral components, such as the envelope (E) protein, which mediates viral attachment and entry, or the capsid (C) protein, which is crucial for the formation of the nucleocapsid. nih.gov While specific derivatives of 4-chlorobenzylamine have not been extensively reported for anti-Dengue activity, the known viral mechanisms provide a roadmap for designing and testing new compounds.

| Compound Class | Target Virus | Key Findings | Potential Molecular Target(s) | Source |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinoline derivatives | Influenza A (H1N1) | Showed moderate antiviral activity with low toxicity. Compound 9 had a better selectivity index than rimantadine. | M2 channel, Polymerase basic protein 2 (PB2) | researchgate.net |

| General Small Molecules | Dengue Virus (DENV) | Inhibition of viral entry and replication are common strategies. | Host receptors (DC-SIGN, heparan sulfate), Viral proteins (Envelope, Capsid) | nih.gov |

Central Nervous System (CNS) Depressant Activity Research

The investigation of novel compounds for their effects on the Central Nervous System (CNS) is a significant field in pharmacology. CNS depressant activity, characterized by a reduction in neuronal excitability, can be therapeutically useful for conditions like anxiety and insomnia.

The screening for CNS depressant effects is typically conducted using animal models. ijpcsonline.comnih.gov Common methods include:

Pentobarbitone-induced sleeping time: An increase in the duration of sleep induced by the barbiturate (B1230296) pentobarbitone indicates a potentiating depressant effect. ijpcsonline.comnih.gov

Locomotor activity: A decrease in spontaneous movement, often measured using a photoactometer, suggests a sedative or depressant effect. ijpcsonline.comgrafiati.com

While direct studies on 4-chlorobenzylamine derivatives are not widely reported, research on other chemical classes provides a blueprint for such investigations. For example, novel thiophene (B33073) derivatives have been synthesized and shown to produce moderate to good CNS depressant effects, as evidenced by an increase in sleeping time and a decrease in locomotor activity in mice. ijpcsonline.com The mechanisms underlying CNS depression can involve the modulation of neurotransmitter systems. Studies on plant extracts have linked their depressant activity to a decrease in brain dopamine (B1211576) levels and an increase in serotonin (B10506) levels. nih.gov The structural features of 4-chlorobenzylamine could serve as a starting point for designing new molecules to be tested for potential CNS depressant activities using these established models.

Investigation of Specific Molecular Targets and Biological Pathways

The therapeutic effects of 4-chlorobenzylamine derivatives are underpinned by their interactions with specific molecular targets and the modulation of key biological pathways. A synthesis of the research across different pharmacological areas reveals a diverse range of targets.

In Cancer:

Apoptosis Pathway Proteins: The induction of apoptosis by related compounds involves the modulation of the p53 tumor suppressor protein and members of the Bcl-2 family (like the pro-apoptotic Bax and anti-apoptotic Bcl-2), leading to the activation of executioner caspases such as caspase-3. nih.gov

p53-MDM2 Interaction: The direct inhibition of the interaction between p53 and its negative regulator MDM2 is a key strategy for reactivating the p53 pathway in cancer cells. nih.govnih.gov

DNA and Associated Enzymes: DNA itself is a primary target, with compounds binding in the minor groove or intercalating between base pairs. benjamin-bouvier.frrsc.org This can disrupt the function of enzymes like topoisomerases I and II, which are essential for DNA replication and repair. youtube.com

In Infectious Diseases:

Bacterial and Fungal Targets: While specific enzymes are not always identified in initial screenings, the antimicrobial activity of these derivatives is presumed to arise from the inhibition of essential cellular processes or enzymes in bacteria and fungi. nih.govnih.gov

Viral Proteins and Host Factors: For influenza, specific targets include the viral M2 proton channel and the PB2 subunit of the viral polymerase. researchgate.net For Dengue virus, potential targets include viral structural proteins (E, C) and host cell receptors (heparan sulfate, DC-SIGN) that are necessary for viral entry. nih.gov

In CNS Activity:

Neurotransmitter Systems: Potential CNS depressant effects could be mediated through the modulation of key neurotransmitter systems, such as the dopaminergic and serotonergic pathways in the brain. nih.gov

This wide array of molecular targets highlights the versatility of the 4-chlorophenyl scaffold in medicinal chemistry and provides a foundation for the rational design of new, more potent, and selective therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of Halogen Atom Position and Type on Biological Efficacy

The presence, type, and position of a halogen atom on the phenyl ring of benzylamine (B48309) derivatives can significantly modulate their biological activity. The chlorine atom at the para-position (position 4) of 4-chlorobenzylamine (B54526) is a key feature influencing its electronic properties and interaction with biological targets.